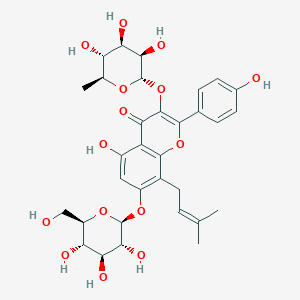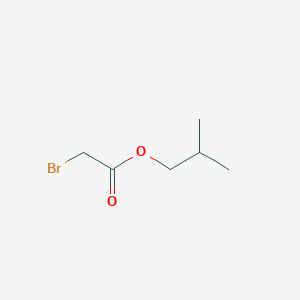
Bromoacetato de isobutilo
Descripción general
Descripción
Isobutyl bromoacetate is a chemical compound . It contains a total of 19 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Synthesis Analysis
The synthesis of an ester, such as isobutyl bromoacetate, can be accomplished in several ways . One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .
Molecular Structure Analysis
The Isobutyl bromoacetate molecule contains a total of 19 bonds. There are 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 aliphatic ester . Its molecular formula is C6H11BrO2 .
Chemical Reactions Analysis
Esterification reactions are industrially important . In this process, an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . The products of these reactions, esters, are commonly used in various chemical industries .
Aplicaciones Científicas De Investigación
Síntesis de biocombustibles
El bromoacetato de isobutilo se ha explorado en la síntesis de biocombustibles, particularmente el isobutanol. El isobutanol es un biocombustible que se puede producir a partir de azúcares derivados de la biomasa. La producción de isobutanol utilizando enfoques de bioquímica sintética, que pueden incluir el uso de this compound, ha mostrado resultados prometedores, logrando altos rendimientos, productividades volumétricas y títulos que superan los de los procesos de fermentación de etanol .
Desprotección asistida por polímeros
En el campo de la química de polímeros, el this compound se utiliza en estrategias asistidas por polímeros para la desprotección de oligosacáridos protegidos. Esta aplicación es crucial para la síntesis de carbohidratos complejos y glicopeptidosmiméticos, que tienen implicaciones significativas en la investigación biomédica .
Síntesis de glicopeptidosmiméticos
El this compound sirve como unidad estructural en la síntesis de glicopeptidosmiméticos. Estas son moléculas similares a péptidos con porciones de azúcar que imitan los glicopéptidos naturales. Tienen posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades debido a su capacidad para interferir con los procesos biológicos que involucran carbohidratos .
Inhibidores de la colagenasa
El compuesto se utiliza en la síntesis de inhibidores de la colagenasa. Los inhibidores de la colagenasa juegan un papel en la prevención de la descomposición del colágeno, lo cual es beneficioso en condiciones donde ocurre una degradación excesiva del colágeno, como ciertas enfermedades y el envejecimiento .
Síntesis de derivados de N-acil glicina
El this compound se utiliza como reactivo de partida en la síntesis de derivados de N-acil glicina. Estos derivados son importantes en la química medicinal para el desarrollo de nuevos fármacos y agentes terapéuticos .
Producción química sin células
La investigación innovadora ha explorado el uso de this compound en sistemas de producción química sin células. Estos sistemas apuntan a producir productos químicos sin las restricciones de la viabilidad celular, lo que podría conducir a métricas de producción mejoradas para varios bioquímicos .
Polimerización radical de transferencia atómica
El compuesto tiene aplicaciones en la polimerización radical de transferencia atómica (ATRP), un método utilizado para hacer copolímeros de bloque. El this compound se puede utilizar para funcionalizar los extremos de los polímeros con grupos azida, que luego se utilizan en aplicaciones de química de clic .
Desprotección de oligosacáridos
Por último, el this compound participa en estrategias eficientes para la desprotección de oligosacáridos protegidos. Este proceso es esencial para la síntesis de oligosacáridos que se utilizan en una amplia gama de aplicaciones, desde la investigación hasta los productos farmacéuticos .
Direcciones Futuras
Future studies could focus on microbial engineering for the production of isobutanol, a biofuel that could potentially replace gasoline . This could involve improving naturally isolated or non-natural microbial hosts for the enhanced production of isobutanol by utilizing different renewable resources . Another future direction could be the development of cell-free systems for biofuel production, which could potentially exceed the production metrics of even highly developed ethanol fermentation processes .
Mecanismo De Acción
Target of Action
It is known to be a common alkylating agent , which suggests that it may interact with various biological molecules, such as proteins and nucleic acids, by transferring its alkyl group.
Mode of Action
Isobutyl bromoacetate, as an alkylating agent, can donate an alkyl group to its target molecules. This alkylation can lead to changes in the target molecule’s structure and function, potentially altering its activity or interactions with other molecules .
Biochemical Pathways
For instance, alkylation of DNA can lead to mutations, while alkylation of proteins can affect their function .
Result of Action
The molecular and cellular effects of isobutyl bromoacetate’s action would depend on the specific targets it interacts with. As an alkylating agent, it could potentially cause a wide range of effects, from altering protein function to causing DNA damage .
Análisis Bioquímico
Cellular Effects
Bromoacetyl groups, which are part of the Isobutyl bromoacetate structure, have been shown to have antibacterial properties when introduced into cellulose diacetate .
Molecular Mechanism
It is known to be involved in the synthesis of cephalosporins
Metabolic Pathways
Isobutyl bromoacetate is involved in the synthesis of cephalosporins
Propiedades
IUPAC Name |
2-methylpropyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUQDZFAJUNYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334774 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59956-48-8 | |
| Record name | Isobutyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpropyl 2-bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



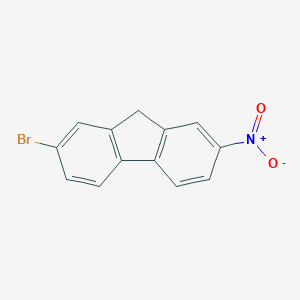

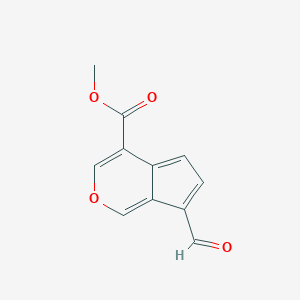

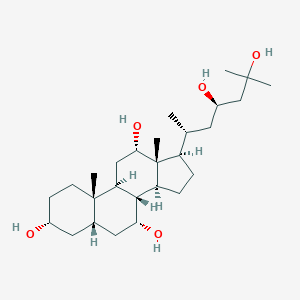

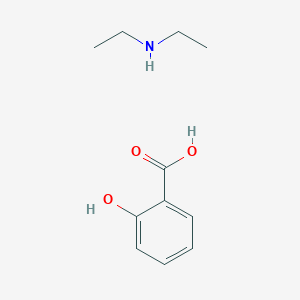
![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)
![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)
